molecular formula C12H15NO3 B8724466 (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid CAS No. 58632-55-6

(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B8724466
CAS No.: 58632-55-6
M. Wt: 221.25 g/mol
InChI Key: RJFJRYVMVNICCP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a benzyloxy group attached to the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of L-proline, followed by the introduction of the benzyloxy group. One common method includes:

    Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Introduction of the benzyloxy group: The protected proline is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3, halides, alkoxides

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted proline derivatives

Scientific Research Applications

(2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The proline ring structure may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    (4S)-4-Hydroxy-L-proline: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (4S)-4-Methoxy-L-proline: Similar structure but with a methoxy group instead of a benzyloxy group.

    (4S)-4-Phenyl-L-proline: Similar structure but with a phenyl group instead of a benzyloxy group.

Uniqueness: (2s,4s)-4-(benzyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

58632-55-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1

InChI Key

RJFJRYVMVNICCP-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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